molecular formula C17H17N3O2 B6345686 2-Amino-5-benzyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one CAS No. 1354915-06-2

2-Amino-5-benzyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B6345686
CAS No.: 1354915-06-2
M. Wt: 295.34 g/mol
InChI Key: HZLBMFHMWGMKIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-benzyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-benzyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one typically involves the following steps:

    Starting Materials: Benzylamine, 3-methoxybenzaldehyde, and glyoxal.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions.

    Procedure: Benzylamine and 3-methoxybenzaldehyde are mixed and heated with glyoxal in acetic acid. The mixture is refluxed for several hours, leading to the formation of the imidazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-benzyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole-4,5-dione derivatives, while reduction could produce dihydroimidazole compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-5-benzyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-benzyl-4,5-dihydro-1H-imidazol-4-one: Lacks the methoxy group on the phenyl ring.

    2-Amino-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one: Lacks the benzyl group.

    2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one: Lacks the methoxy group on the phenyl ring.

Uniqueness

The presence of both the benzyl and methoxyphenyl groups in 2-Amino-5-benzyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one may confer unique chemical and biological properties compared to its analogs. These structural features could influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

2-amino-4-benzyl-4-(3-methoxyphenyl)-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-22-14-9-5-8-13(10-14)17(15(21)19-16(18)20-17)11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLBMFHMWGMKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(C(=O)NC(=N2)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.